3-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
3-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H22FN5O2S and its molecular weight is 487.55. The purity is usually 95%.
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Scientific Research Applications
Microwave Induced Synthesis and Antimicrobial Applications
Compounds bearing fluorine atoms and similar heterocyclic structures have been synthesized using microwave-induced methods. These compounds exhibit promising antimicrobial activity against a range of bacteria and fungi. The presence of fluorine is essential for enhancing antimicrobial efficacy, suggesting the potential of these compounds for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Potential Anti-HIV and CDK2 Inhibition
Fluorine-substituted triazinones, with structures sharing the complexity and specificity of the subject compound, have shown significant anti-HIV activity and CDK2 inhibition. These findings highlight the potential for fluorine-containing compounds in therapeutic applications against HIV and cancer, due to their ability to interact with key biological targets (Makki, Abdel-Rahman, & Khan, 2014).
Antifungal and Antibacterial Activity of Fluorinated Compounds
Research into fluorinated benzisothiazolones and dithiobis(benzamides) reveals significant antifungal and antibacterial properties, particularly against Gram-positive microorganisms. These findings underscore the role of fluorine atoms in enhancing the biological activity of compounds, opening avenues for their application in addressing antimicrobial resistance (Carmellino et al., 1994).
Novel Fluorine-Containing Antimicrobial Agents
Further exploration into novel fluorine-containing derivatives, specifically targeting antimicrobial applications, demonstrates the versatility and efficacy of such compounds. These studies not only confirm the antimicrobial potential but also highlight the specific contributions of fluorine to the bioactivity of these molecules. The strategic introduction of fluorine into these structures could potentially enhance their applicability in medicinal chemistry and drug development (Desai, Vaghani, & Shihora, 2013).
Mechanism of Action
Target of action
The compound contains an indole moiety, which is a common structure in many biologically active molecules . Indole derivatives are found in many natural products like indole alkaloids, fungal, and marine organisms . They are often involved in interactions with various biological targets, including enzymes and receptors.
Mode of action
The compound also contains a 1,2,4-triazole ring, which is known to have diverse biological activities . The mode of action of such compounds often involves interactions with biological targets, leading to changes in their activity.
Biochemical pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Both indole and 1,2,4-triazole derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets .
properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O2S/c27-20-9-6-8-19(15-20)25(34)28-16-23-29-30-26(32(23)21-10-2-1-3-11-21)35-17-24(33)31-14-13-18-7-4-5-12-22(18)31/h1-12,15H,13-14,16-17H2,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWPDEBCQIKRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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